Fenamiphos
Overview
Description
Fenamiphos is an organophosphorus insecticide and nematicide widely used in agriculture to control soil-borne pests, particularly nematodes, and sucking insects such as aphids and thrips . It is known for its effectiveness in protecting crops from these pests, thereby enhancing agricultural productivity.
Mechanism of Action
Target of Action
Fenamiphos is an organophosphorous insecticide and nematicide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system .
Mode of Action
This compound acts by inhibiting the function of acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . The excess acetylcholine causes overstimulation of nicotinic and muscarinic receptors in the central and peripheral nervous system, leading to a paralysis of cholinergic synaptic transmission .
Biochemical Pathways
The main pathway of degradation of this compound is via oxidation to this compound sulfoxide, which is then quickly degraded . This process disrupts the normal neural networks in nematodes, leading to their immobilization and eventual death .
Pharmacokinetics
This compound is moderately soluble in water and has a low volatility . . These properties impact the bioavailability of this compound in the environment.
Result of Action
The inhibition of acetylcholinesterase by this compound results in severe neurotoxic effects . In nematodes, this leads to immobilization and death . In mammals, this compound is highly toxic, acting as a cholinesterase inhibitor and a neurotoxicant .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound applied to fields may reach surface water bodies via runoff from the treatment site and via spray drift . Its toxicity to aquatic invertebrates raises serious concerns about its environmental fate . Moreover, residues of this compound and its degradation products have been found in reservoirs , indicating its potential to persist in certain environmental conditions.
Biochemical Analysis
Biochemical Properties
Fenamiphos acts as an acetylcholinesterase inhibitor . It interacts with the enzyme acetylcholinesterase, which is crucial for neurotransmission . The inhibition of this enzyme leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, inducing an excessive stimulation of nicotinic and muscarinic receptors in the central and peripheral nervous system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting neural networks in nematodes . It also has a deleterious effect on human health, leading to distinct neurotoxic effects depending on dose, frequency, and route of exposure .
Molecular Mechanism
The main action mechanism of this compound involves the inhibition of cholinergic enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), causing accumulation of neurotransmitter acetylcholine in the synaptic cleft and inducing an excessive stimulation of nicotinic and muscarinic receptors in the central and peripheral nervous system . This leads to a paralysis of cholinergic synaptic transmission .
Temporal Effects in Laboratory Settings
Under laboratory conditions, this compound was found to be stable in neutral water held in the dark, but the pesticide disappeared rapidly under acidic and alkaline conditions . The half-life of this compound in a neutral solution was 4 hours and it can be photolytically degraded to FSO in approximately 3.23 hours .
Dosage Effects in Animal Models
In animal models, this compound toxicity was observed within 21 and 31 minutes post dosing at higher doses . Clinical signs of cholinesterase inhibition persisted for approximately 2 hours . At 0.3 mg/kg bw per day and above, this compound was maternally toxic, resulting in decreased body-weight gain, bloody nasal discharge, and white ocular discharge .
Metabolic Pathways
The proposed metabolic pathways of this compound in animals involve its oxidation to this compound sulfoxide and this compound sulfone . These metabolites showed a higher inhibition of the enzyme acetylcholinesterase than did the parent compound .
Transport and Distribution
This compound is moderately soluble in water, has a low volatility and would not normally, based on its chemical properties, be expected to leach to groundwater . It is not normally persistent in soil or water systems .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be found in regions of the cell where this enzyme is present, such as the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenamiphos is synthesized through a multi-step chemical process. The synthesis involves the reaction of O-ethyl O-(3-methyl-4-methylthio)phenyl phosphoramidate with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process involves the use of high-purity reagents and advanced purification techniques to obtain this compound in its pure form. The production process is designed to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions: Fenamiphos undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include this compound sulfoxide and this compound sulfone, which are important metabolites of this compound .
Scientific Research Applications
Fenamiphos has a wide range of scientific research applications:
Comparison with Similar Compounds
- Isofenphos
- Coumaphos
- Parathion methyl
- Chlorpyrifos
- Dimethoate
- Profenfos
Comparison: Fenamiphos is unique among these compounds due to its specific effectiveness against nematodes and its relatively rapid degradation in the environment compared to other organophosphorus pesticides . Its metabolites, this compound sulfoxide and this compound sulfone, also exhibit higher inhibition of acetylcholinesterase than the parent compound .
This compound stands out for its targeted action and environmental behavior, making it a valuable tool in agricultural pest management.
Properties
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJPOPBZHLUFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO3PS | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FENAMIPHOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024102 | |
Record name | Fenamiphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenamiphos appears as brown waxy solid or colorless solid. Used as a nematocide. (EPA, 1998), Off-white to tan, waxy solid. [insecticide] [Note: Found commercially as a granular ingredient (5-15%) or in an emulsifiable concentrate (400 g/l).]; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Off-white to tan, waxy solid., Off-white to tan, waxy solid. [insecticide] [Note: Found commercially as a granular ingredient (5-15%) or in an emulsifiable concentrate (400 g/l).] | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenamiphos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/262 | |
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Record name | Fenamiphos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |
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Record name | FENAMIPHOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | FENAMIPHOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/315 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Fenamiphos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FENAMIPHOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/315 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 69 °F (NTP, 1992), In water, 400 mg/L at 20 °C, In water, 329 mg/L at 20 °C, In dichloromethane, isopropanol, toluene > 200; hexane 10-20 (all in g/L, 20 °C), Soluble in organic solvents, 0.329 mg/mL at 20 °C, Solubility in water, g/100ml: 0.03, 0.03% | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FENAMIPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |
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Record name | Fenamiphos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |
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Record name | Fenamiphos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.14 at 39-120 °F (NTP, 1992) - Denser than water; will sink, 1.15 g/cu cm at 15 °C, 1.15 g/cm³, 1.14 at 39-120 °F, 1.14 | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | FENAMIPHOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/315 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |
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Vapor Pressure |
9.8e-09 mmHg at 86 °F (EPA, 1998), 0.00005 [mmHg], 9.0X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 30 °C:, 0.00005 mmHg | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://haz-map.com/Agents/262 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |
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Record name | FENAMIPHOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/315 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless crystals, Off-white to tan, waxy solid | |
CAS No. |
22224-92-6 | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenamiphos [BSI:ISO] | |
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Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/fenamiphos-results-aegl-program | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.756 | |
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Record name | FENAMIPHOS | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fenamiphos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FENAMIPHOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FENAMIPHOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/315 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosphoramidic acid, isopropyl-, 4-(methylthio)-m-tolyl ethyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TB381378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
121 °F (EPA, 1998), 49 °C, Off-white to tan waxy solid with a melting point of 49 °C and a vapor pressure of 4.7X10-5 mm Hg at 20 °C /Technical grade/, 49.2 °C, 121 °F | |
Record name | FENAMIPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4997 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FENAMIPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fenamiphos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031787 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FENAMIPHOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0483 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FENAMIPHOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/315 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Fenamiphos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0283.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenamiphos work?
A1: this compound acts as an acetylcholinesterase inhibitor []. Acetylcholinesterase is an enzyme crucial for nerve impulse transmission. By inhibiting this enzyme, this compound disrupts nerve function in target organisms like nematodes and insects, leading to paralysis and death.
Q2: Is this compound toxic to non-target organisms?
A2: Yes, this compound has been shown to negatively affect non-target organisms like earthworms. Research has shown that endosulfan and this compound at normal application rates can inhibit earthworm growth and cocoon production, and at higher rates can cause mortality [].
Q3: Does the pH of the soil affect how well this compound works?
A4: Yes, soil pH significantly influences this compound degradation. Studies show that this compound degrades faster in alkaline soils compared to neutral or acidic soils []. This difference in degradation rates can impact its efficacy and persistence in various soil types.
Q4: Besides degradation, how else can this compound be lost from the soil?
A5: this compound can be lost from the soil through several pathways including runoff, leaching, and uptake by plants. Studies have investigated the impact of factors like rainfall on these processes [, , ].
Q5: What is the chemical structure of this compound?
A5: this compound is an organophosphate with the chemical name ethyl 4-methylthio-m-tolyl isopropylphosphoramidate.
Q6: What are the major degradation products of this compound?
A7: The primary degradation products of this compound are this compound sulfoxide (FSO) and this compound sulfone (FSO2) [, ]. These metabolites can be more mobile and persistent in the environment than the parent compound.
Q7: How does the sorption of this compound compare to its metabolites?
A8: Studies have shown that this compound generally exhibits stronger sorption to soil than its metabolites, FSO and FSO2 [, , ]. This difference in sorption behavior suggests that the metabolites may be more prone to leaching.
Q8: What analytical techniques are used to detect and quantify this compound and its metabolites?
A9: Gas chromatography (GC) and liquid chromatography (LC) are commonly employed techniques for the analysis of this compound and its metabolites in various matrices, including soil and water samples [, ].
Q9: Can we differentiate between the different forms (enantiomers) of this compound?
A10: Yes, techniques like chiral capillary electrophoresis (CE) and ³¹P nuclear magnetic resonance (NMR) spectroscopy, coupled with chiral selectors like cyclodextrins, enable the separation and quantification of this compound enantiomers [, ].
Q10: What is the environmental fate of this compound?
A11: this compound can potentially contaminate surface and groundwater due to its mobility and persistence, especially in soils with specific characteristics [, ]. Understanding its degradation pathways and factors influencing its transport is crucial for mitigating environmental risks.
Q11: How is this compound applied in agriculture?
A13: this compound is typically applied as a granular formulation to the soil before planting [, ]. It can also be applied through irrigation systems (fertigation) for efficient delivery and nematode control [, ].
Q12: Are there alternative nematode management strategies to this compound?
A12: Yes, alternative strategies for nematode management include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.